molecular formula C9H8ClF B13697376 1-Chloro-2-cyclopropyl-4-fluorobenzene

1-Chloro-2-cyclopropyl-4-fluorobenzene

Cat. No.: B13697376
M. Wt: 170.61 g/mol
InChI Key: HDCNYRMTOUYZNC-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropyl-4-fluorobenzene is a fluorinated and chlorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate for constructing more complex bioactive molecules. The strategic incorporation of both chlorine and fluorine atoms, as well as the cyclopropyl group, allows researchers to fine-tune the properties of lead compounds. The fluorine atom is a common bioisostere used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Its high electronegativity can influence the dipole moment and pKa of a molecule, while its small size allows it to fit into enzyme active sites without significant steric hindrance. A primary application of fluorine, particularly on aromatic rings, is to block sites of metabolic oxidation , thereby slowing down the body's clearance of a drug and enhancing its bioavailability and half-life . The chlorine atom is a prevalent feature in pharmaceuticals, with over 250 FDA-approved drugs containing this halogen . Chlorine can impact a molecule's lipophilicity and its ability to bind to biological targets through hydrophobic interactions and halogen bonding. Its presence in an aromatic ring system also offers a handle for further synthetic manipulation via metal-catalyzed cross-coupling reactions. The cyclopropyl group is a strained ring system that can confer conformational rigidity, potentially improving a compound's selectivity and binding affinity for a target receptor. Its unique electronic and steric properties make it a valuable motif for probing structure-activity relationships (SAR) in drug candidate optimization. This multi-functional benzene derivative is ideally suited for research applications, including use as a precursor in the synthesis of potential pharmaceutical agents, material science chemicals, and as a standard in analytical chemistry. This compound is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

1-chloro-2-cyclopropyl-4-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

HDCNYRMTOUYZNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

Preparation Methods

Selective Substitution of Fluorochlorobenzene Derivatives with Cyclopropylamine

A primary method involves the selective nucleophilic substitution of the fluorine atom at the 2-position of a nitrobenzene derivative containing chlorine at the 3-position by cyclopropylamine. This reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at controlled temperatures ranging from 20 to 50 °C. The process yields N-cyclopropyl-3-chloro-4-fluoroaniline intermediates, which can be further processed to obtain the target compound.

Key reaction conditions:

  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or their mixtures
  • Temperature: 20–50 °C
  • Reaction type: Selective nucleophilic aromatic substitution (SNAr)
  • Substrate: 3-chloro-4-fluoronitrobenzene or related nitrobenzene derivatives
  • Nucleophile: Cyclopropylamine

Following this step, reduction of nitro groups to amines and subsequent hydrolysis or diazotation steps may be employed to finalize the synthesis of the fluoroaniline derivative, which can be converted to the cyclopropyl-substituted benzene compound.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Substrates Solvent(s) Conditions Yield & Purity Notes
Selective Substitution with Cyclopropylamine 3-Chloro-4-fluoronitrobenzene, Cyclopropylamine DMSO, DMF 20–50 °C, 1–24 hours ~76.7% (isolated product) Followed by reduction and hydrolysis steps; regioselective substitution on fluorine
Wittig-Horner Reaction for Related Propylene o-Chlorobenzyl phosphonic acid diester, 4-Fluoroacetophenone Toluene, Benzene, Dimethylbenzene 0–50 °C, 2–24 hours, strong base ~94.8% yield, 94.5% purity High yield method for chlorofluorophenyl propylene; strong alkaline catalysis

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzene ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Cyclohexane derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-Chloro-2-cyclopropyl-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-2-cyclopropyl-4-fluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₈ClF
  • Molecular Weight : 170.45 g/mol (calculated)
  • Substituent Effects :
    • Chlorine (electron-withdrawing, meta/para-directing).
    • Cyclopropyl (weakly electron-donating via hyperconjugation, sterically bulky).
    • Fluorine (electron-withdrawing, ortho/para-directing).

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-chloro-2-cyclopropyl-4-fluorobenzene with analogous halogenated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP₃ (Predicted) Substituents (Positions) Key Features
This compound C₉H₈ClF 170.45 ~3.8 1-Cl, 2-cyclopropyl, 4-F High hydrophobicity (cyclopropyl), steric hindrance, moderate polarity.
1-Chloro-4-(difluoromethyl)-2-fluorobenzene C₇H₄ClF₃ 180.55 3.3 1-Cl, 2-F, 4-(CF₂H) High electronegativity (3 F atoms), lower steric bulk, polar difluoromethyl.
1-Chloro-4-fluorobenzene C₆H₄ClF 130.55 ~2.5 1-Cl, 4-F Simpler structure, low steric demand, high symmetry.
1-Chloro-2-methyl-4-fluorobenzene C₇H₆ClF 144.57 ~2.9 1-Cl, 2-CH₃, 4-F Moderate hydrophobicity (methyl), reduced steric strain vs. cyclopropyl.

Electronic and Steric Effects

  • Cyclopropyl vs. Difluoromethyl : The cyclopropyl group in the target compound increases hydrophobicity (higher XLogP₃ vs. 3.3 in the difluoromethyl analog ) but reduces polarity. In contrast, the difluoromethyl group (-CF₂H) introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity at ortho/para positions .
  • Positional Influence : The fluorine atom at position 4 in the target compound directs electrophiles to positions 3 or 5, whereas in 1-chloro-4-(difluoromethyl)-2-fluorobenzene , fluorine at position 2 and difluoromethyl at 4 create competing directing effects.

Research Findings and Implications

  • Solubility : The target compound’s lower polarity (predicted XLogP₃ ~3.8) compared to 1-chloro-4-(difluoromethyl)-2-fluorobenzene (XLogP₃ 3.3 ) suggests better lipid membrane permeability, a critical factor in drug design.
  • Thermal Stability : Cyclopropyl-containing aromatics often exhibit lower thermal stability due to ring strain, whereas difluoromethyl analogs are more stable under high-temperature conditions.
  • Synthetic Utility : The difluoromethyl group in 1-chloro-4-(difluoromethyl)-2-fluorobenzene is a versatile intermediate for introducing fluorinated motifs, while the cyclopropyl group in the target compound is valuable for probing steric effects in catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-2-cyclopropyl-4-fluorobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, a pre-functionalized benzene ring (e.g., 1-chloro-4-fluorobenzene) can undergo cyclopropylation using a cyclopropyl Grignard reagent under inert conditions (argon/nitrogen) at low temperatures (−78°C to 0°C) to minimize side reactions . Alternatively, Suzuki-Miyaura coupling with a cyclopropylboronic acid and a halogenated precursor (e.g., 2-chloro-1-iodo-4-fluorobenzene) may be employed, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or THF) at 80–100°C .
  • Optimization : Reaction yield depends on steric hindrance from the cyclopropyl group; using bulky ligands (e.g., SPhos) improves regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR identify substituent positions. The cyclopropyl group shows distinct triplet-of-triplets (¹H: δ 0.5–1.5 ppm; ¹³C: δ 8–15 ppm) due to ring strain. Fluorine-19 NMR confirms para-fluorine (δ −110 to −120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 188.03) and isotopic patterns from chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).
  • X-ray Crystallography : Resolves steric effects of the cyclopropyl group and confirms bond angles/planarity of the aromatic ring .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and PPE (lab coat, goggles). The compound is toxic upon inhalation; monitor air quality with gas detectors .
  • Storage : Keep in amber glass under inert gas (argon) at −20°C to prevent degradation. Avoid prolonged storage due to potential hydrolysis of the C-Cl bond.
  • Disposal : Neutralize with 10% NaOH in ethanol, then incinerate as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and fluorine substituents influence regioselectivity in further functionalization?

  • Steric Effects : The cyclopropyl group at position 2 directs electrophilic substitution to the less hindered position 5 (meta to cyclopropyl) due to its bulk. For example, nitration with HNO₃/H₂SO₄ favors position 5 over position 6 .
  • Electronic Effects : Fluorine at position 4 deactivates the ring, making positions 3 and 5 less reactive. Computational studies (DFT, Gaussian 09) show partial charge distribution: fluorine withdraws electron density, while cyclopropyl donates weakly via hyperconjugation .

Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?

  • Retrosynthesis AI : Tools like PubChem’s retrosynthesis module (using Reaxys/Pistachio databases) propose routes starting from 1-chloro-4-fluorobenzene and cyclopropane derivatives. The AI prioritizes steps with >80% predicted yield .
  • Molecular Dynamics : Simulations (e.g., GROMACS) assess solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize transition states in NAS, reducing activation energy by 15–20 kJ/mol .

Q. How can conflicting data on reaction yields be resolved, and what variables require systematic optimization?

  • Contradiction Analysis : Discrepancies in yields (e.g., 40% vs. 65%) may arise from:

  • Catalyst Loading : Pd concentrations <1 mol% reduce coupling efficiency. Titrate catalyst (0.5–5 mol%) to identify optimal loading .
  • Oxygen Sensitivity : NAS reactions are air-sensitive; use rigorous degassing (freeze-pump-thaw cycles) to improve reproducibility .
    • DoE Approach : Apply a Design of Experiments (DoE) matrix to test variables: temperature (60–120°C), solvent polarity (DMAC vs. DMSO), and base strength (K₂CO₃ vs. Cs₂CO₃) .

Q. What are the emerging applications of this compound in medicinal chemistry?

  • Drug Intermediates : The compound serves as a precursor for kinase inhibitors. For example, it can be coupled with pyrazole derivatives to target EGFR mutations (IC₅₀ < 50 nM in A549 cells) .
  • PET Tracers : Fluorine-18 analogs are radiolabeled for imaging amyloid plaques in Alzheimer’s models. Optimize specific activity (>2 Ci/μmol) via nucleophilic fluorination with K¹⁸F/K222 .

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